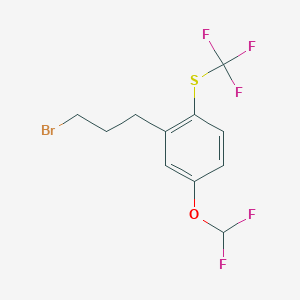
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
The synthesis of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the following steps:
Bromination: 3-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, and catalysts such as palladium on carbon, iron, and aluminum bromide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro and bromine groups contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-2-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity, stability, and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H4BrF3N2O2 |
|---|---|
Peso molecular |
273.01 g/mol |
Nombre IUPAC |
3-bromo-3-nitro-5-(trifluoromethyl)-4H-pyridine |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-5(12(13)14)1-4(2-11-3-5)6(8,9)10/h2-3H,1H2 |
Clave InChI |
IIQZOCIWRGFTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CN=CC1([N+](=O)[O-])Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


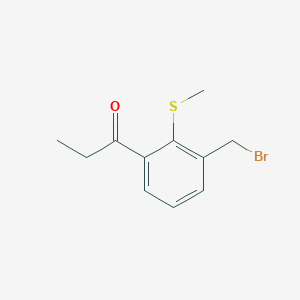
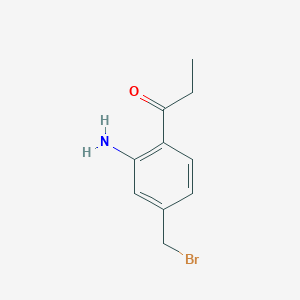
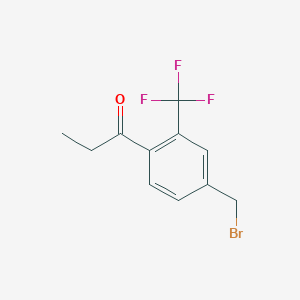
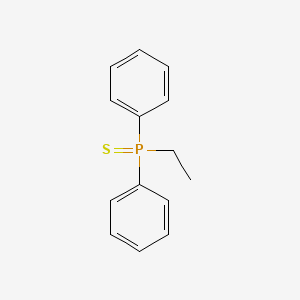
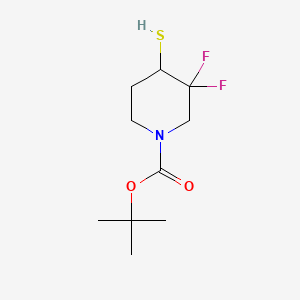
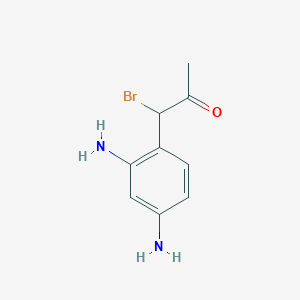


![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)

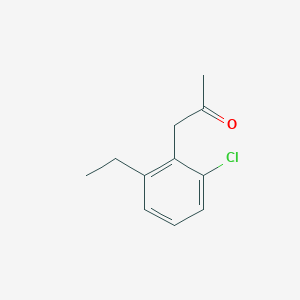

![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
